

An In-depth Technical Guide to 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

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Compound of Interest

Compound Name: 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Cat. No.: B1342641

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is a heterocyclic organic compound featuring a pyrimidine ring linked to an ethanol group via a thioether bridge. The pyrimidine moiety is a well-established pharmacophore, forming the core of numerous biologically active molecules, including antimicrobial, antiviral, antitumor, and antifibrotic agents.[1][2] While specific in-depth research on **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** is limited, this guide synthesizes available data and extrapolates from closely related pyrimidine derivatives to provide a comprehensive overview of its chemical properties, potential synthesis, and likely biological activities. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Properties and Data

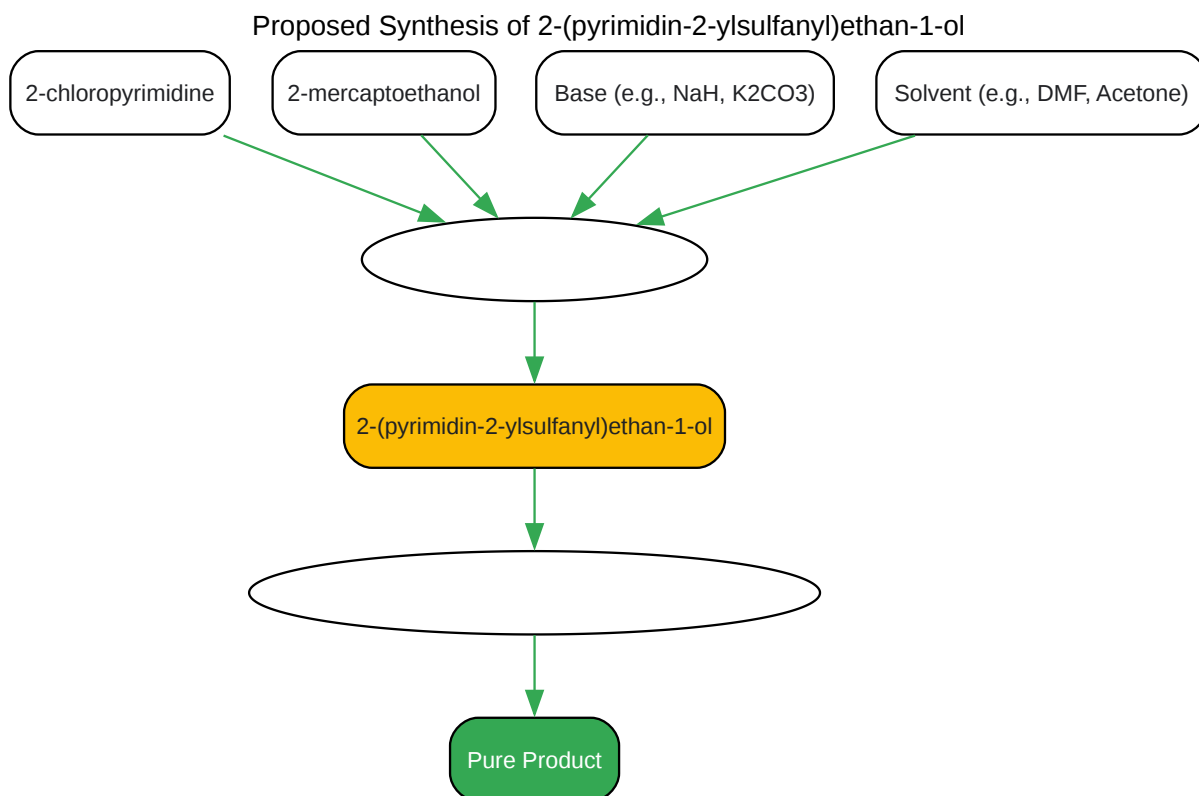
The fundamental chemical properties of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** are summarized below. This data is compiled from chemical supplier databases and computational models.

Property	Value	Source
IUPAC Name	2-(pyrimidin-2-ylsulfanyl)ethan-1-ol	(Chemsr)
CAS Number	20957-33-9	[2]
Molecular Formula	C ₆ H ₈ N ₂ OS	[2]
Molecular Weight	156.21 g/mol	[2]
SMILES Code	OCCSC1=NC=CC=N1	[2]
MDL Number	MFCD12169605	[2]

Synthesis and Characterization

A plausible synthetic route for **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** involves the nucleophilic substitution of a halogenated pyrimidine with 2-mercaptoethanol. This common method for forming thioether linkages is efficient and versatile.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**.

Experimental Protocol: Synthesis

- Preparation: To a solution of 2-chloropyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K_2CO_3) (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Thiol: Slowly add 2-mercaptoethanol (1 equivalent) to the reaction mixture.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

- Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**.
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Biological Activities

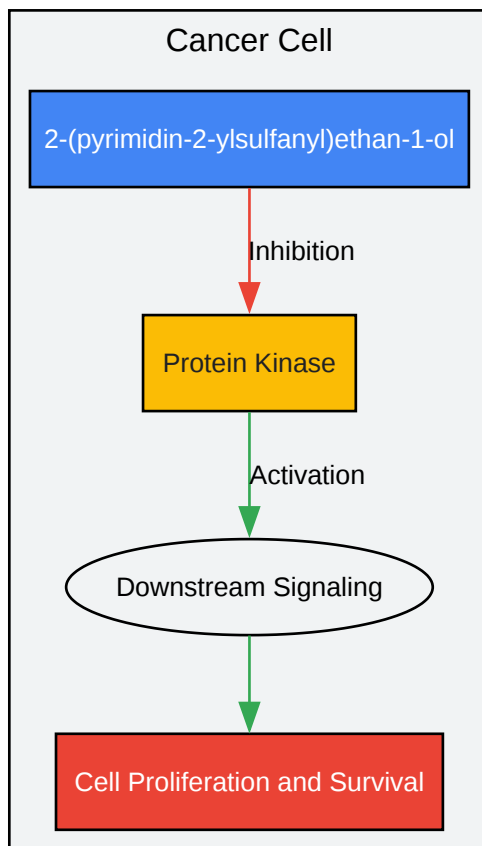
Based on extensive research into analogous pyrimidine derivatives, **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity.^[3] They can exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA synthesis, and induction of apoptosis.

Hypothetical Signaling Pathway: Kinase Inhibition

Hypothetical Anticancer Mechanism of Action



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Caption: Hypothetical kinase inhibition pathway for anticancer activity.

Quantitative Data for Related Pyrimidine Derivatives (Anticancer Activity)

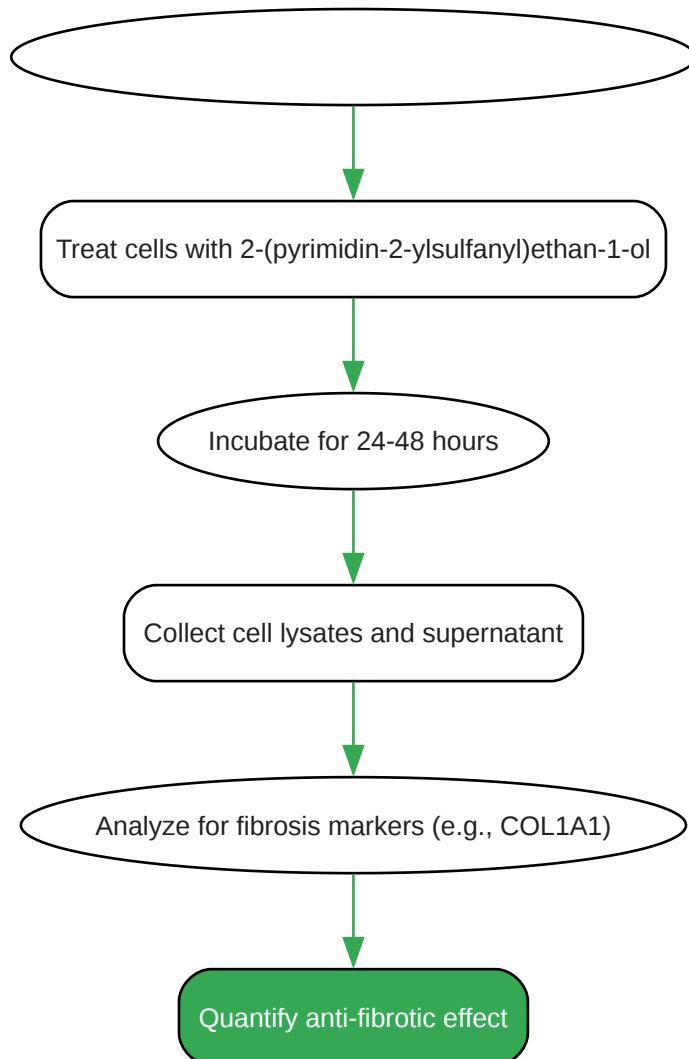
Compound	Cell Line	IC ₅₀ (μM)	Reference
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate	HSC-T6	45.69	[4]
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate	HSC-T6	45.81	[4]
A novel pyrimidine derivative (Compound 3)	MCF7	1.61	[5]
A novel pyrimidine derivative (Compound 3)	HepG2	2.02	[5]
A novel pyrimidine derivative (Compound 3)	A549	1.87	[5]

Anti-fibrotic Activity

Certain pyrimidine derivatives have shown promise in inhibiting fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components.[\[4\]](#)

Experimental Workflow: Evaluation of Anti-fibrotic Activity

Workflow for In Vitro Anti-fibrotic Activity Assay



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Caption: Workflow for assessing in vitro anti-fibrotic activity.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- **Compound Treatment:** Treat the cells with various concentrations of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** and a vehicle control. Incubate for another 24-72 hours.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

ELISA for Collagen Type I Alpha 1 (COL1A1) Expression

This protocol is used to quantify the expression of a key fibrosis marker.[\[4\]](#)

- **Cell Culture and Treatment:** Culture hepatic stellate cells (e.g., HSC-T6) and treat them with the test compound as described in the anti-fibrotic workflow.
- **Sample Collection:** Collect the cell culture supernatant.
- **ELISA Procedure:**
 - Coat a 96-well plate with a capture antibody specific for COL1A1.
 - Add the collected cell culture supernatants to the wells.
 - Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
 - Add the enzyme substrate to produce a colorimetric signal.
- **Measurement and Analysis:** Measure the absorbance at the appropriate wavelength and determine the concentration of COL1A1 from a standard curve.

Conclusion

While **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** remains a largely uncharacterized compound, its structural similarity to other biologically active pyrimidine derivatives suggests significant potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and evaluation in anticancer and anti-fibrotic research. The proposed experimental protocols and workflows offer a starting point for researchers to explore the therapeutic promise of this intriguing molecule. Further studies are warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery.

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